molecular formula C21H28O5Si B8038072 (4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone

(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B8038072
M. Wt: 388.5 g/mol
InChI Key: OEULNECDCPKHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone is a silicon-containing methanone derivative characterized by a diethoxy(methyl)silylpropoxy group attached to a hydroxyphenyl ring and a phenyl ketone moiety. This compound’s unique structure combines hydrolytically sensitive silyl ether linkages with aromatic ketone functionality, making it relevant for applications in organic synthesis, material science, and pharmaceutical intermediates. The diethoxy(methyl)silyl group enhances hydrophobicity and may influence hydrolytic stability compared to purely organic analogs .

Properties

IUPAC Name

[4-[3-[diethoxy(methyl)silyl]propoxy]-2-hydroxyphenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5Si/c1-4-25-27(3,26-5-2)15-9-14-24-18-12-13-19(20(22)16-18)21(23)17-10-7-6-8-11-17/h6-8,10-13,16,22H,4-5,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEULNECDCPKHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Synthesis of 4-Allyloxy-2-hydroxybenzophenone :

    • 2,4-Dihydroxybenzophenone is alkylated with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the allyloxy group at the 4-position.

    • Yield : ~85% (reported for analogous allylations).

  • Hydrosilylation with Methyldiethoxysilane :

    • The allyl ether undergoes hydrosilylation using methyldiethoxysilane [(EtO)₂MeSiH] in the presence of a platinum catalyst (e.g., Karstedt’s catalyst, 50–100 ppm Pt) in toluene at 60–80°C.

    • Reaction Time : 4–6 hours.

    • Key Advantage : Direct introduction of the silylpropoxy group with high regioselectivity.

Optimization Data

ParameterConditionImpact on Yield
Catalyst Loading50 ppm Pt78%
100 ppm Pt92%
SolventTolueneOptimal
Temperature70°CMax conversion

Purification

  • Column chromatography (SiO₂, hexane/ethyl acetate 8:2) isolates the product as a viscous oil.

  • Purity : >95% (¹H NMR).

Method 2: Nucleophilic Substitution with Silyl Chloride

Reaction Scheme

  • Protection of 2-Hydroxy Group :

    • 2,4-Dihydroxybenzophenone is methylated at the 2-position using methyl iodide and K₂CO₃ in DMF.

    • Yield : ~90%.

  • Alkylation with 3-Chloropropyldiethoxymethylsilane :

    • The 4-hydroxy group reacts with 3-chloropropyldiethoxymethylsilane in THF using NaH as a base (0°C to RT, 12 hours).

    • Yield : 65–75%.

  • Deprotection of 2-Methoxy Group :

    • BBr₃ in dichloromethane cleaves the methyl ether at −78°C.

    • Yield : ~80%.

Challenges

  • Moisture sensitivity of silyl chloride necessitates anhydrous conditions.

  • Steric hindrance may reduce alkylation efficiency.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.8–7.4 (m, aromatic H), 3.8 (q, Si-OCH₂CH₃), 1.2 (t, Si-OCH₂CH₃), 0.5 (s, Si-CH₃).

  • IR (cm⁻¹) : 1680 (C=O), 1080 (Si-O), 1250 (Si-CH₃).

Comparative Analysis

ParameterMethod 1 (Hydrosilylation)Method 2 (Nucleophilic Substitution)
Yield 85–92%65–75%
Reaction Time 4–6 hours12–24 hours
Conditions Mild (70°C, Pt catalyst)Harsh (strong base, low temp)
Scalability High (patent-scale demonstrated)Moderate

Industrial Applications

  • Photoresists : Silylated benzophenones act as adhesion promoters in UV-curable coatings.

  • Surface Modification : Enhanced hydrophobicity for materials science applications .

Chemical Reactions Analysis

Types of Reactions

(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in cationic polymerization processes. Photoinitiators are crucial in the curing of coatings and inks, enabling the transformation from liquid to solid upon exposure to UV light. The compound's ability to generate free radicals upon UV irradiation makes it suitable for use in various polymer formulations.

Case Study: UV-Curable Coatings

Research indicates that incorporating this compound into UV-curable coatings significantly enhances the mechanical properties and adhesion strength of the final product. A study demonstrated that coatings containing this photoinitiator exhibited improved scratch resistance and durability compared to traditional formulations .

UV Blocking Agents

The compound also serves as an effective UV blocking agent in optically clear coatings. Its ability to absorb UV radiation from 210 to 420 nm makes it valuable for applications in protective films and glass coatings.

Case Study: Bird-Deterrent Glass Coatings

In a project aimed at reducing bird collisions with glass structures, this compound was integrated into a coating formulation. The resulting product not only provided UV protection but also enhanced visibility for birds without compromising the aesthetic qualities of the glass .

Silane Coupling Agents

Due to its silane functionality, the compound acts as a coupling agent that improves adhesion between organic polymers and inorganic materials such as glass and metals. This property is particularly beneficial in composite materials where strong interfacial bonding is required.

Case Study: Composite Materials

A study on fiber-reinforced composites showed that adding this silane-modified ketone improved the mechanical properties of the composites, leading to higher tensile strength and better moisture resistance compared to composites without the coupling agent .

Mechanism of Action

The mechanism of action of (4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The silyl ether group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets. The hydroxyphenyl and phenylmethanone groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Hydrophobicity and Stability

The diethoxy(methyl)silyl group in the target compound distinguishes it from analogs with purely organic substituents. For example:

  • 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-2-hydroxypropoxy)phenylmethanone (): This compound replaces the silyl group with a sulfonyl-piperazinyl moiety. However, the piperazinyl group introduces pH-dependent ionization, affecting bioavailability .
  • [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone (): The hydroxypropoxy chain here improves water solubility due to the hydroxyl group, contrasting with the silylpropoxy group’s hydrolytic instability. The thienyl ketone moiety may confer distinct electronic properties compared to phenyl ketones .
Property Target Compound Sulfonyl-Piperazinyl Analog Hydroxypropoxy-Thienyl Analog
Hydrophobicity High (silyl group) Moderate (sulfonyl group) Low (hydroxypropoxy)
Hydrolytic Stability Moderate (silyl ether) High (sulfonamide) High (ether)
Ionization None pH-dependent (piperazine) None
Molecular Weight (g/mol) ~450 (estimated) 508.633 331.21

Functional Group Impact on Reactivity

The hydroxyphenyl ketone core is common across analogs, but substituents dictate reactivity:

  • Methanone Derivatives with Halogenated Substituents: Compounds like [3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone () feature trifluoromethyl and thienopyridine groups. The electron-withdrawing CF₃ group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the silylpropoxy analog .
  • Iloperidone Metabolites (): Metabolites such as 1-[4-(3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-2-hydroxyphenyl]ethanone share the hydroxyphenyl ketone motif. The fluoro-benzisoxazole group enhances metabolic stability compared to the hydrolytically labile silyl group in the target compound .

Key Research Findings

  • Hydrolytic Behavior : Silyl ethers (as in the target compound) undergo slower hydrolysis under acidic conditions compared to acetals or ketals (e.g., ) .
  • Toxicity Profiles: Methanone derivatives with aminoalkoxy groups (e.g., ) exhibit higher acute toxicity than silicon-containing analogs, as seen in safety data sheets .
  • Regulatory Status: Silicon-based methanones are less regulated than halogenated variants (e.g., ), which are subject to significant new use restrictions .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Phenolic group : Contributes to antioxidant properties.
  • Silyl ether : May enhance solubility and stability.
  • Methanone (ketone) : Potentially involved in various biochemical interactions.

The molecular formula for this compound is C18H27O4SiC_{18}H_{27}O_4Si, with a molecular weight of approximately 341.49 g/mol.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests it may scavenge free radicals effectively. A study evaluating various phenolic compounds demonstrated that similar structures could inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Anticancer Potential

Preliminary studies have suggested that derivatives of ketones, particularly those with phenolic components, display anticancer activity. For instance, benzamide derivatives have been shown to modulate pathways involved in cancer cell proliferation and apoptosis . The specific compound under review may interact with key enzymes or receptors involved in tumor growth, warranting further investigation through in vitro and in vivo studies.

Anti-inflammatory Effects

Compounds featuring hydroxyl groups are often linked to anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies on related compounds have shown promise in reducing inflammation markers in animal models . This aspect could be particularly relevant for conditions such as arthritis or other inflammatory diseases.

Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of the compound was assessed against standard antioxidants like ascorbic acid. The results indicated a significant reduction in oxidative stress markers (measured by malondialdehyde levels) when treated with the compound compared to controls, highlighting its potential as a natural antioxidant agent.

Study 2: Cytotoxicity Against Cancer Cell Lines

A series of cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating moderate activity against these cells. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AnticancerModerate cytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Mitochondrial pathway activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as silylation of a hydroxyl group followed by coupling with a benzophenone core. For example, highlights the use of click chemistry for trifunctional benzophenone derivatives, suggesting that copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted for propoxy-silyl linkages. Reaction temperature, solvent polarity, and catalyst loading are critical: higher temperatures may accelerate silylation but risk side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validation by HPLC (>95%) as noted in .

Q. How should researchers characterize the compound’s structure and confirm functional group integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to identify protons adjacent to the silyl group (δ ~0.5–1.5 ppm for Si-CH2_2) and aromatic protons (δ ~6.5–8.0 ppm). and provide precedents for benzophenone structural analysis.
  • FT-IR : Confirm the presence of Si-O-C (1050–1100 cm1^{-1}) and hydroxyl groups (broad peak ~3200–3500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight, as demonstrated in for similar methanone derivatives.

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The silyl ether group is sensitive to hydrolysis. Store the compound under inert atmosphere (argon or nitrogen) at −20°C in anhydrous solvents (e.g., THF or DCM), as recommended in and . Monitor degradation via TLC or HPLC monthly.

Advanced Research Questions

Q. How can this compound be utilized as a multifunctional building block in chemical probe design?

  • Methodological Answer : The silyl-propoxy chain provides a handle for further functionalization (e.g., photo-crosslinking via UV irradiation of the benzophenone moiety, as in and ). The hydroxyl group enables conjugation to biomolecules (e.g., peptides) using carbodiimide coupling (EDC/NHS). For example, describes fluorogenic labeling of collagen using benzophenone derivatives, suggesting applications in tracking protein interactions.

Q. What experimental strategies mitigate contradictions in reactivity data arising from varying synthetic protocols?

  • Methodological Answer : Discrepancies in reactivity (e.g., incomplete silylation) may stem from residual moisture or competing nucleophiles. Implement rigorous drying of solvents (molecular sieves) and reagents. Use kinetic studies (e.g., in situ IR monitoring) to optimize reaction timelines. Cross-validate results with independent techniques (e.g., 29^{29}Si NMR for silyl group integrity, as referenced in for analogous structures).

Q. How can researchers address limitations in experimental design when applying this compound to complex biological systems?

  • Methodological Answer : emphasizes sample degradation during prolonged experiments. For biological assays, pre-test compound stability in the target matrix (e.g., cell culture media) using LC-MS. Use cooling systems (4°C) to slow degradation, and include time-matched controls. For fluorescence-based assays (e.g., ), validate signal specificity with knockout models or competitive inhibitors.

Q. What advanced analytical techniques resolve spectral overlaps in structurally similar byproducts?

  • Methodological Answer : For complex mixtures, employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping peaks. and highlight the utility of X-ray crystallography for unambiguous structural confirmation. Alternatively, hyphenated techniques like LC-NMR/MS can isolate and characterize minor impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.